molecular formula C11H17ClFN B2584053 N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 3823-31-2

N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride

Cat. No.: B2584053
CAS No.: 3823-31-2
M. Wt: 217.71
InChI Key: PUJNOWQUPWZVER-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride is a substituted phenethylamine derivative with a fluorine atom at the para position of the benzene ring, an ethyl group on the nitrogen atom, and a methyl group at the alpha carbon of the ethanamine side chain. Its hydrochloride salt form enhances stability and bioavailability.

The alpha-methyl group may reduce enzymatic degradation (e.g., via monoamine oxidase inhibition), a feature observed in analogous amphetamine derivatives. The ethyl group on the nitrogen could modulate lipophilicity and pharmacokinetics compared to methyl or hydrogen analogs .

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYKFTDZRUWHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with ethylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and alkyl chain in the molecule suggest susceptibility to oxidation under specific conditions. Potential oxidative transformations include:

Reagent/Condition Product Mechanistic Pathway
KMnO₄ (acidic)Ketone formation via C-N bond cleavageOxidation of the α-methyl group adjacent to the amine, leading to imine intermediates that hydrolyze to ketones.
CrO₃ (Jones reagent)Carboxylic acid derivativesFurther oxidation of ketones to carboxylic acids under strong acidic conditions.

Key Considerations :

  • The fluorine substituent at the para position may stabilize intermediates through electron-withdrawing effects, altering reaction rates.

  • Steric hindrance from the ethyl and methyl groups could limit accessibility to oxidizing agents.

Reduction Reactions

The compound’s amine group and aromatic system may undergo reduction under catalytic hydrogenation or metal-based conditions:

Reagent/Condition Product Notes
H₂/Pd-CSaturated cyclohexane derivativeHydrogenation of the benzene ring, yielding a fluorinated cyclohexylamine.
LiAlH₄Free amine (HCl salt removal)Reduction of the hydrochloride salt to the free base, though this is more a salt dissociation than a redox process.

Limitations :

  • Fluorine’s strong C-F bond resists reductive cleavage, preserving the aromatic fluorine substituent.

Nucleophilic Substitution

The para-fluorine atom may participate in aromatic substitution reactions, though its electron-withdrawing nature typically deactivates the ring:

Reagent/Condition Product Feasibility
NaOH (hydroxide substitution)Phenol derivativeUnlikely under mild conditions due to fluorine’s poor leaving-group ability.
NH₃ (amination)Aminated aromatic productRequires extreme conditions (e.g., high-temperature catalysis).

Experimental Evidence :
No direct studies confirm these pathways for the target compound, but analogous fluorinated amphetamines show limited aromatic reactivity without specialized catalysts .

Salt Metathesis

The hydrochloride salt may exchange counterions in the presence of stronger acids or bases:

Reagent Product Application
NaOHFree base (amine)Liberates the free amine for further functionalization.
H₂SO₄Sulfate saltAlternative salt forms for solubility modulation.

Thermal Decomposition

While no specific studies exist, thermal stability can be extrapolated:

Condition Outcome Mechanism
>200°CDegradation to fluorobenzene derivativesCleavage of the ethylamine side chain via retro-Mannich pathways.

Critical Research Gaps

Further experimental work is required to:

  • Characterize oxidation/reduction kinetics.

  • Explore catalytic systems for functionalizing the fluorinated aromatic ring.

  • Validate thermal decomposition pathways.

Scientific Research Applications

Forensic Applications

4-Fluoroethamphetamine is primarily utilized in forensic chemistry and toxicology. It serves as an analytical reference standard for the identification of substances in biological samples. Its relevance in forensic applications includes:

  • Drug Testing: Used to detect the presence of amphetamines in urine and blood samples.
  • Toxicological Studies: Assists in understanding the metabolic pathways and toxic effects of amphetamines.

Case Study: Detection Methods

A study focused on mass spectrometry techniques demonstrated the effectiveness of 4-Fluoroethamphetamine as a reference compound for identifying synthetic amphetamines in biological matrices. The findings indicated that mass spectrometry could accurately quantify this compound, aiding forensic investigations into drug-related incidents .

Pharmacological Research

The compound is also investigated for its potential pharmacological effects. Research studies have explored its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

Potential Applications:

  • Stimulant Effects: Research indicates that 4-Fluoroethamphetamine may exhibit stimulant properties similar to other amphetamines, making it a candidate for studying stimulant-induced behaviors.
  • Neuropharmacology: Investigations into the compound’s effects on neurotransmitter release can provide insights into its potential therapeutic applications or risks.

Toxicology Studies

Toxicological research involving 4-Fluoroethamphetamine focuses on understanding its safety profile and potential health risks associated with its use.

Toxicological Findings:

A comprehensive review highlighted the acute toxicity of 4-Fluoroethamphetamine when administered in various doses. The study noted that higher concentrations could lead to severe cardiovascular and neurological effects, emphasizing the need for caution in its use .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Forensic ChemistryDrug testing, toxicological analysisEffective detection in biological samples
PharmacologyStudy of stimulant effectsSimilar effects to traditional amphetamines
ToxicologyAssessment of safety and health risksAcute toxicity observed at higher doses

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the ethyl group can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and behavior can be contextualized through comparisons with derivatives of 4-dimethylaminoazobenzene (4-DAB) and other halogenated/methylated amines (Table 1).

Table 1: Comparative Analysis of Substituent Effects on Aromatic Amines

Compound Substituent(s) Key Properties Reference
4′-Fluoro-4-dimethylaminoazobenzene 4′-F, N,N-dimethyl 2× higher carcinogenicity than 4-DAB; inhibited by riboflavin; rapid protein binding
3′-Methyl-4-dimethylaminoazobenzene 3′-CH₃, N,N-dimethyl High carcinogenicity (relative activity = 10–12); peak liver-bound dye at 2 weeks
4′-Trifluoromethyl-4-dimethylaminoazob. 4′-CF₃, N,N-dimethyl Non-carcinogenic; bulky CF₃ group disrupts binding
N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine 4-F, N-ethyl, α-CH₃ Hypothesized: Enhanced metabolic stability; moderate lipophilicity vs. methyl analogs N/A

Key Observations:

  • Fluorine Substitution: The 4′-fluoro group in 4-DAB derivatives increases carcinogenicity and accelerates protein binding in vivo . This aligns with the electron-withdrawing nature of fluorine, which may enhance electrophilic reactivity or stabilize metabolite intermediates.
  • Methyl vs. Ethyl Groups: Methyl groups at the 3′ position (in 4-DAB derivatives) correlate with high carcinogenicity and rapid protein binding, whereas ethyl groups (as in the target compound) may prolong half-life due to increased lipophilicity .
  • Steric Hindrance : Bulky substituents like trifluoromethyl (CF₃) render compounds inactive by disrupting binding to hepatic proteins or metabolic enzymes . The alpha-methyl group in the target compound may similarly hinder enzymatic degradation but to a lesser extent.
Metabolic and Binding Profiles
  • Protein Binding: Methylated 4-DAB derivatives exhibit inverse correlations between carcinogenicity and time to reach maximal liver-bound dye levels. For example, 3′-methyl-4-DAB (highly carcinogenic) peaks in 2 weeks, whereas 4′-methyl-4-DAB (non-carcinogenic) takes ≥21 weeks . The target compound’s ethyl and fluorine substituents may alter binding kinetics, though experimental data are lacking.
  • Riboflavin Interaction: 4′-Fluoro-4-DAB’s carcinogenicity is suppressed by high dietary riboflavin, suggesting flavoprotein-dependent metabolic activation . Similar interactions might occur with the target compound if metabolized via analogous pathways.
Carcinogenicity and Electronic Effects
  • Electron-Donating vs. Withdrawing Groups: Methyl (electron-donating) and fluorine (electron-withdrawing) substituents have opposing electronic effects. In 4-DAB derivatives, both substituents enhance carcinogenicity when positioned on the "prime" ring, implying that steric alignment outweighs electronic effects in determining activity .

Biological Activity

N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine monohydrochloride, commonly referred to as 2-Fluoroethamphetamine hydrochloride, is a synthetic compound structurally related to amphetamines. This article explores its biological activity, pharmacological properties, safety profiles, and relevant research findings.

  • Molecular Formula : C11_{11}H16_{16}ClF
  • Molecular Weight : 217.7 g/mol
  • CAS Number : Not explicitly listed, but related compounds are documented.

N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine acts primarily as a central nervous system (CNS) stimulant. Its biological activity can be attributed to its interaction with monoamine transporters, particularly:

  • Dopamine Transporter (DAT) : Inhibits reuptake, increasing dopamine levels in the synaptic cleft.
  • Serotonin Transporter (SERT) : Similar inhibition effects leading to increased serotonin availability.
  • Norepinephrine Transporter (NET) : Modulates norepinephrine levels.

These interactions suggest a potential for both therapeutic and adverse effects, including stimulant-like properties akin to those of traditional amphetamines.

Stimulant Effects

Research indicates that N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine exhibits significant stimulant effects. In animal models, it has been shown to increase locomotor activity and induce hyperactivity at certain dosages. The compound's potency relative to other amphetamines can vary based on its specific structural modifications, particularly the fluorine substitution.

Neuropharmacological Studies

In vitro studies have demonstrated that this compound can enhance the release of neurotransmitters such as dopamine and serotonin. For instance:

  • Dopaminergic Activity : Increased dopamine release was observed in rodent models, suggesting potential applications in treating disorders like ADHD.
  • Serotonergic Activity : The compound's effect on serotonin levels indicates possible implications for mood regulation and anxiety disorders.

Safety and Toxicity

The safety profile of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine is not fully established due to limited clinical data. However, related compounds exhibit various toxic effects:

Effect Description
Acute Toxicity Harmful if swallowed or inhaled; may cause CNS depression.
Chronic Toxicity Potential for addiction and neurotoxicity with prolonged use.
Reproductive Effects Possible teratogenic effects noted in animal studies.

Case Studies and Research Findings

  • Study on Locomotor Activity :
    • A study conducted on rodents indicated that administration of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine resulted in increased locomotion compared to control groups, highlighting its stimulant properties.
  • Neurotransmitter Release Study :
    • Research demonstrated that the compound significantly increased dopamine levels in vitro, providing insights into its mechanism as a potential therapeutic agent for CNS-related disorders.
  • Toxicological Assessments :
    • Various assessments have shown that similar compounds can lead to adverse effects such as cardiovascular strain and neurotoxicity, necessitating caution in usage.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine monohydrochloride to ensure high purity and yield?

  • Answer : Synthesis optimization should focus on salt formation strategies to enhance water solubility and stability. For example, converting the free base to a monohydrochloride salt minimizes oxidative degradation (e.g., preventing N-oxide formation) and improves crystallinity for purification . Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt, monitored by HPLC with UV detection (λ = 254 nm) to confirm purity. Reference methods for analogous phenethylamine derivatives suggest maintaining a pH of 4–5 during salt formation to avoid over-acidification, which can lead to byproducts .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at the para position, ethyl and methyl groups on the amine) by comparing shifts to structurally similar compounds like 4-chloro-alpha,alpha-dimethylphenethylamine hydrochloride .
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine (³⁵Cl/³⁷Cl) .
  • FT-IR : Identify characteristic stretches (e.g., N–H bend at ~1600 cm⁻¹, C–F stretch at 1100–1200 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors due to structural similarity to phenethylamines) . For functional activity, use calcium flux assays in HEK293 cells expressing Orai1/Stim1 channels, as monohydrochloride salts of related compounds (e.g., RO2959) show CRAC channel inhibition with IC₅₀ values in the nanomolar range . Include cytotoxicity screening (MTT assay) in neuronal cell lines to assess safety margins.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from bioavailability differences. Perform pharmacokinetic (PK) profiling:

  • Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to predict oral absorption .
  • Permeability : Use Caco-2 cell monolayers to classify the compound under the Biopharmaceutics Classification System (BCS). If permeability is low (BCS class III/IV), consider prodrug strategies or co-administration with permeation enhancers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-deethylation or fluorophenyl oxidation) that may alter activity in vivo .

Q. What advanced spectroscopic techniques can elucidate its interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (kₐ, k𝒹) with receptors like σ-1 or NMDA subunits .
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to study competitive binding in real time .
  • Solid-State NMR : Resolve conformational changes in membrane-bound targets (e.g., GPCRs) upon ligand binding .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., homology models of dopamine D₂ receptors) to identify key interactions (e.g., fluorine’s role in hydrophobic pocket binding) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives (e.g., replacing ethyl with cyclopropyl groups) .
  • ADMET Prediction : Use QikProp or ADMET Predictor™ to prioritize derivatives with optimal logP (2–4), polar surface area (<90 Ų), and low hERG inhibition risk .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in stability studies under varying pH conditions?

  • Answer : Conduct forced degradation studies:

  • Acidic Conditions (pH 1–3) : Monitor hydrolysis of the ethylamine group via LC-MS; observe potential ring fluorination loss .
  • Basic Conditions (pH 10–12) : Assess dehydrohalogenation (HCl elimination) using TGA-DSC to detect thermal decomposition intermediates .
  • Oxidative Stress (H₂O₂) : Track N-oxide formation, which can be mitigated by inert atmosphere storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride
Reactant of Route 2
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N-ethyl-4-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride

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